Product packaging for 2-(Benzylamino)-2-phenylacetonitrile(Cat. No.:CAS No. 32153-18-7)

2-(Benzylamino)-2-phenylacetonitrile

Cat. No.: B3035478
CAS No.: 32153-18-7
M. Wt: 222.28 g/mol
InChI Key: WSYPYLRSDUWYDD-UHFFFAOYSA-N
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Description

Overview of α-Aminonitrile Significance in Synthetic Organic Chemistry

α-Aminonitriles are a critically important class of organic compounds characterized by the presence of a nitrile group and an amino group on the same carbon atom. Their significance in synthetic organic chemistry is immense, primarily because they are versatile precursors to a wide array of valuable molecules. uni-mainz.deresearchgate.net For over 160 years, these compounds have been utilized as fundamental building blocks for the synthesis of α-amino acids, which are the constituent units of proteins. uni-mainz.demdpi.com The classical Strecker synthesis, first reported in 1850, remains one of the most general and economical methods for preparing α-aminonitriles and, by extension, α-amino acids. mdpi.comnih.gov

Beyond amino acids, the synthetic utility of α-aminonitriles extends to the preparation of various nitrogen-containing heterocycles, such as imidazoles and thiadiazoles, as well as diamines and alkaloids. uni-mainz.deresearchgate.netgoogle.com The unique reactivity of α-aminonitriles, which can act as both nucleophiles and electrophiles, allows for their participation in a diverse range of chemical transformations, solidifying their role as indispensable intermediates in both academic research and industrial-scale chemical production. uni-mainz.de

Historical Context of Phenylacetonitrile (B145931) and its Derivatization Chemistry

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, is the parent structure from which 2-(benzylamino)-2-phenylacetonitrile is derived. nih.govnih.gov Historically, a common and industrially significant method for its synthesis involves the nucleophilic substitution of a benzyl halide, such as benzyl chloride, with an alkali metal cyanide like sodium cyanide. This reaction is a variant of the Kolbe nitrile synthesis. Phenylacetonitrile's importance is anchored in the reactivity of its "active methylene (B1212753) unit," the -CH₂- group positioned between the phenyl ring and the nitrile group.

The protons on this methylene carbon are acidic, facilitating their removal by a base. This allows the resulting carbanion to participate in numerous carbon-carbon bond-forming reactions, establishing phenylacetonitrile as a crucial C₂ synthon in organic synthesis. Derivatization chemistry of phenylacetonitrile is extensive and includes α-alkylation, condensation reactions, and hydrolysis of the nitrile group to form amides or carboxylic acids. researchgate.net For instance, reactions with various alcohols in the presence of a base can lead to α-alkylated arylacetonitriles. researchgate.net The conversion of the nitrile functionality into other groups provides access to a wide range of intermediates and final products.

Structural Elucidation and Classification within the Broader Acetonitrile (B52724) Derivative Family

This compound is an organic compound with the chemical formula C₁₅H₁₄N₂. bldpharm.com Its structure features a central tetrahedral carbon atom bonded to four different substituents:

A phenyl group (-C₆H₅)

A nitrile group (-C≡N)

A hydrogen atom (-H)

A benzylamino group (-NHCH₂C₆H₅)

This substitution pattern makes the central carbon a stereocenter, meaning the compound can exist as a pair of enantiomers.

Within the broader family of acetonitrile derivatives, this compound is classified as an α-aminonitrile. nih.gov Specifically, it is a secondary α-aminonitrile, as the nitrogen atom of the amino group is bonded to one hydrogen and two carbon atoms (the alpha-carbon and the benzyl carbon). It is also a derivative of phenylacetonitrile, where one of the alpha-hydrogens has been substituted with a benzylamino group. nih.gov

PropertyData
Compound Name This compound
CAS Number 32153-18-7
Molecular Formula C₁₅H₁₄N₂
Molecular Weight 222.29 g/mol
Classification α-Aminonitrile, Phenylacetonitrile Derivative

Academic Research Trends in this compound Chemistry

Academic research involving this compound and related α-aminonitriles is largely driven by the development of novel, efficient, and environmentally benign synthetic methodologies. A dominant trend is the refinement of the Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source. nih.govorganic-chemistry.org Modern variations focus on using milder and more effective catalysts to improve yields and reaction conditions.

Key research trends include:

Green Chemistry Approaches: There is a significant emphasis on developing sustainable synthetic protocols. This includes using water as a solvent and employing recyclable catalysts to minimize environmental impact. nih.govorganic-chemistry.org For example, the use of indium metal as a catalyst in water has been shown to be highly efficient for the one-pot, three-component synthesis of various α-aminonitriles. nih.gov

Catalysis: Research is active in exploring new catalytic systems. This includes the use of organocatalysts, transition-metal complexes, and solid-supported catalysts like Montmorillonite KSF clay to facilitate the synthesis under mild conditions. mdpi.comorganic-chemistry.orgorganic-chemistry.org The goal is to achieve high conversion rates with low catalyst loading. researchgate.net

Asymmetric Synthesis: Given the chiral nature of this compound, a major focus of research is the development of enantioselective synthetic methods. This is crucial for applications where a specific stereoisomer is required. Asymmetric Strecker reactions using chiral auxiliaries or catalysts have been developed to produce α-aminonitriles with high enantiomeric excess. mdpi.com

Synthesis ApproachKey FeaturesResearch Focus
Classical Strecker Reaction One-pot, three-component reaction of an aldehyde, amine, and cyanide. mdpi.comImproving yields, reducing toxic reagents.
Catalytic Methods Use of catalysts (e.g., In, Ti, NHC) to promote the reaction under milder conditions. nih.govorganic-chemistry.orgorganic-chemistry.orgCatalyst efficiency, recyclability, green solvents.
Asymmetric Synthesis Employment of chiral catalysts or auxiliaries to achieve enantioselectivity. mdpi.comAchieving high enantiomeric excess (ee).
Transition-Metal-Free Reactions Development of protocols that avoid transition metals, often using simple bases. researchgate.netacs.orgSustainability, cost-effectiveness.

Scope and Objectives of Current and Future Research Endeavors

The trajectory of research on this compound and the broader class of α-aminonitriles is aimed at enhancing their synthetic accessibility and expanding their utility.

Current and future objectives include:

Development of Novel Catalytic Systems: A primary goal is the discovery of more robust, cheaper, and environmentally friendly catalysts. This includes exploring earth-abundant metals and developing more sophisticated organocatalysts for asymmetric transformations. acs.org

Expansion of Reaction Scope: Researchers aim to broaden the range of substrates that can be used in α-aminonitrile synthesis. This involves developing methods that are tolerant of a wide variety of functional groups, allowing for the synthesis of more complex and structurally diverse molecules.

Mechanistic Investigations: A deeper understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. This involves a combination of experimental studies (such as intermediate identification) and computational modeling to elucidate reaction pathways.

Applications in Total Synthesis: A long-term objective is to apply the developed synthetic methodologies to the efficient total synthesis of complex natural products and pharmacologically active compounds where the α-aminonitrile moiety serves as a key building block.

The continued exploration of compounds like this compound will undoubtedly lead to further innovations in synthetic strategy, contributing to the broader fields of materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B3035478 2-(Benzylamino)-2-phenylacetonitrile CAS No. 32153-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYPYLRSDUWYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2 Benzylamino 2 Phenylacetonitrile and Its Precursors

Elucidation of Reaction Pathways and Rate-Determining Steps

The formation of 2-(benzylamino)-2-phenylacetonitrile proceeds through a multi-step reaction pathway. The initial step involves the condensation of benzaldehyde (B42025) and benzylamine (B48309) to form an imine intermediate, N-benzylidenebenzylamine. organic-chemistry.orgacs.org This is followed by the nucleophilic addition of a cyanide equivalent to the imine carbon. organic-chemistry.org

The reaction pathway can be summarized as:

Protonation of the aldehyde's carbonyl oxygen.

Nucleophilic attack by the amine on the carbonyl carbon.

Proton exchange and dehydration to form a protonated imine (iminium ion).

Nucleophilic attack by the cyanide anion on the iminium carbon to yield the final α-aminonitrile product. wikipedia.org

Kinetic Studies and Reaction Order Determination

Kinetic investigations of reactions analogous to the formation of this compound provide critical data on reaction orders and the influence of electronic effects on reaction rates. A study on the addition of hydrogen cyanide to benzylideneaniline, a structurally similar imine, found the reaction to follow a third-order rate equation:

Rate = k[Ar¹CH=NAr²][HCN][MeOH] rsc.org

This indicates the participation of all three components in the rate-determining step, with methanol (B129727) acting as a catalyst. rsc.org The rate of this reaction is enhanced in protic dipolar solvents compared to aprotic non-polar solvents. rsc.org

The electronic nature of substituents on the aromatic rings of the precursors significantly influences the reaction rate. For the addition of HCN to benzylideneaniline, electron-releasing groups on either the benzylidene or the aniline (B41778) ring increase the rate. rsc.org This is quantified by negative Hammett ρ values of –1.11 for the benzylidene ring and –1.39 for the aniline ring. rsc.org

Kinetic studies on the addition of benzylamines to various activated olefins in acetonitrile (B52724) also shed light on the nucleophilic addition step. These studies often report small Hammett (ρX) and Brönsted (βX) coefficients, suggesting an early transition state where C-N bond formation has not significantly progressed. koreascience.krscispace.com The use of deuterated benzylamines (XC₆H₄CH₂ND₂) allows for the determination of kinetic isotope effects (kH/kD). Values greater than 1.0 are indicative of the N-H bond being broken in the rate-determining step, consistent with a concerted mechanism where the amine adds to one carbon while a proton is transferred to another. scispace.comresearchgate.net

Reaction SystemKinetic ParameterValueInterpretationReference
HCN + BenzylideneanilineReaction OrderThird-order overallRate is dependent on imine, HCN, and a protic solvent catalyst. rsc.org
HCN + BenzylideneanilineHammett ρ (benzylidene)-1.11Electron-releasing groups on the aldehyde-derived ring accelerate the reaction. rsc.org
HCN + BenzylideneanilineHammett ρ (aniline)-1.39Electron-releasing groups on the amine-derived ring accelerate the reaction. rsc.org
Benzylamines + β-NitrostyrenesKinetic Isotope Effect (kH/kD)1.88 - 2.25Supports concurrent N-C bond formation and N-H bond cleavage in the transition state. researchgate.net
Benzylamines + Benzylidene Meldrum's AcidsCross-interaction Constant (ρXY)-0.33Consistent with a concerted mechanism and a hydrogen-bonded cyclic transition state. scispace.com

Characterization of Intermediate Species

The reaction mechanism involves several transient species whose characterization is key to a complete understanding of the pathway. The most critical intermediates are the imine formed from the aldehyde and amine, and the carbanion of the nitrile component.

Anion and Dianion Formation in Phenylacetonitrile (B145931) Systems

In variants of the Strecker synthesis that use a pre-formed nitrile carbanion instead of HCN, phenylacetonitrile serves as the carbon-nucleophile precursor. The hydrogen atoms on the carbon adjacent to the cyano group are acidic and can be removed by a base to form a resonance-stabilized carbanion. This phenylacetonitrile anion acts as the nucleophile that attacks the imine intermediate. The reactivity of nitrile-containing compounds is significantly influenced by the electronic properties of adjacent groups; electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, but in this case, the phenyl group stabilizes the α-carbanion through resonance, facilitating its formation. nih.gov The formation of this anionic intermediate is a prerequisite for its addition to the electrophilic imine carbon.

Transition State Analysis and Energy Barriers

Understanding the structure and energy of transition states is fundamental to explaining reaction rates and mechanisms. Computational chemistry and kinetic studies have both been employed to probe the transition states in the formation of α-aminonitriles.

Computational Modeling of Transition States

DFT calculations have been used to model the reaction pathway and identify the transition states for the elementary steps in the Strecker reaction. nih.gov For the synthesis of alanine (B10760859) from acetaldehyde, NH₃, and HCN, the activation energy barrier (ΔE≠) for the rate-determining step (deprotonation of an intermediate to form 1-aminoethanol) was calculated to be 9.6 kcal/mol. nih.gov The subsequent hydrolysis of the aminonitrile to the final amino acid has a much higher calculated energy barrier of 34.7 kcal/mol, indicating it is a slower process. nih.gov

Kinetic studies of related benzylamine additions to activated double bonds in acetonitrile suggest that the reaction proceeds through a highly organized, four-center hydrogen-bonded transition state. researchgate.netrsc.org In this model, the amine nitrogen attacks the electrophilic carbon while one of the amine's protons is simultaneously transferred to a nucleophilic center on the substrate. koreascience.kr This concerted mechanism is supported by relatively low activation enthalpies (ΔH≠) and large negative activation entropies (ΔS≠), which are characteristic of a constrained and ordered transition state structure. scispace.comresearchgate.net Computational modeling helps visualize these transition states and calculate their associated energy barriers, providing a quantitative basis for the mechanistic proposals derived from experimental kinetics. nih.govacs.org

Reaction Step (Analogous System)Calculated ParameterValue (kcal/mol)SignificanceReference
Rate-determining step in aminonitrile formation (MeCHO + NH₃ + HCN)Activation Energy (ΔE≠)9.6Represents the energy barrier for the slowest step in the formation of the aminonitrile intermediate. nih.gov
Rate-determining step in aminonitrile hydrolysisActivation Energy (ΔE≠)34.7Indicates that the hydrolysis of the nitrile group to an amino acid is a high-energy, slow process compared to its formation. nih.gov

Role of Catalysts and Co-catalysts in Mechanistic Cycles

The formation of this compound via the Strecker reaction involves two key steps: the formation of an iminium ion from benzaldehyde and benzylamine, followed by the nucleophilic addition of a cyanide ion. wikipedia.orgyoutube.com Catalysts can play a significant role in accelerating one or both of these steps.

The reaction can be promoted by acid, which facilitates both the formation of the iminium ion and the generation of HCN from cyanide salts. organic-chemistry.org Various Lewis acids and other catalysts have been explored to improve the efficiency and selectivity of Strecker-type reactions. For instance, in the synthesis of a related compound, 2-(N-anilino)-2-phenylacetonitrile, cobalt(II) chloride has been shown to be an effective catalyst.

However, the necessity of a catalyst is highly dependent on the specific substrates and reaction conditions. In a thorough investigation of a one-pot protocol for synthesizing N-acylated α-aminonitriles, it was found that a catalyst-free approach was optimal when using potassium cyanide (KCN) as the cyanide source, yielding excellent results across a range of solvents. acs.org This suggests that for certain substrates, the inherent reactivity of the components is sufficient to drive the reaction to completion without catalytic assistance. The catalytic cycle, when present, typically involves the activation of the aldehyde by the catalyst, facilitating the attack by the amine and subsequent dehydration to the iminium ion. The catalyst is then regenerated upon the addition of the cyanide nucleophile.

The activation of the precursors—benzaldehyde, benzylamine, and a cyanide source—is a critical preliminary phase of the reaction mechanism. The primary activation event in the Strecker synthesis is the electrophilic activation of the carbonyl carbon of benzaldehyde. youtube.com

This process is typically initiated by the protonation of the carbonyl oxygen. youtube.com In the presence of an ammonium (B1175870) salt or an acid catalyst, a proton is transferred to the oxygen atom, giving the carbonyl group a positive charge and significantly increasing the electrophilicity of the carbonyl carbon. youtube.com This activation makes the aldehyde highly susceptible to nucleophilic attack.

Following activation of the aldehyde, the benzylamine, acting as a nucleophile, attacks the activated carbonyl carbon. This is followed by a proton exchange and the elimination of a water molecule to form a protonated imine, known as an iminium ion. wikipedia.org This iminium ion is the key electrophilic intermediate that reacts with the cyanide ion. The cyanide nucleophile then attacks the iminium carbon, leading to the formation of the final product, this compound. wikipedia.orgyoutube.com The choice of cyanide source is also crucial; studies have shown that under identical conditions where KCN is effective, trimethylsilyl (B98337) cyanide (TMSCN) may yield no product, indicating a difference in the activation or delivery of the cyanide anion. acs.org

Solvent Effects on Reaction Mechanisms and Selectivity

The solvent is a critical parameter in the synthesis of α-aminonitriles, influencing reaction rates, equilibria, and even the viability of certain pathways. The choice of solvent can affect the solubility of reagents, stabilize intermediates, and mediate proton transfer steps.

In studies of related Strecker reactions, a broad tolerance for various solvents has been observed, with high yields being obtained in solvents ranging from tetrahydrofuran (B95107) (THF) to dichloromethane (B109758) (DCM) and acetonitrile. acs.org This robustness suggests that the core mechanism is not overly sensitive to the solvent environment for certain substrate combinations.

However, solvent choice can be critical. For instance, the use of THF with acetone (B3395972) cyanohydrin as the cyanide source failed to produce the desired product, highlighting a specific solvent-reagent incompatibility. acs.org Protic solvents like methanol can participate in the reaction, potentially forming different intermediates. In a study on the reaction of benzylamines with CO₂, a protic solvent like methanol led to the formation of both ammonium carbamate (B1207046) and ammonium methylcarbonate, whereas aprotic, hydrogen-bond-accepting solvents like DMSO and DMF exclusively stabilized the carbamic acid form. mdpi.com By analogy, in the Strecker synthesis, protic solvents could potentially compete with the amine in attacking the aldehyde or interact with the cyanide ion, affecting its nucleophilicity. The general findings indicate that aprotic solvents are often preferred for achieving high yields in the synthesis of N-substituted α-aminonitriles. acs.org

SolventObserved Yield (%) for N-acylated α-aminonitrile acs.orgComment
Tetrahydrofuran (THF)94Optimal solvent in the studied protocol.
Dichloromethane (DCM)88High yield, demonstrating solvent tolerance.
Acetonitrile85Good yield, suitable for the reaction.
Toluene (B28343)72Moderate yield.
Methanol (MeOH)65Lower yield, potential for solvent participation.

Side Reactions, Competing Pathways, and By-product Formation

One of the most significant competing pathways is the formation of a cyanohydrin. acs.org This occurs when the benzaldehyde reacts directly with the cyanide ion before the imine is formed. This reaction is reversible and is in equilibrium with the starting materials. The resulting cyanohydrin of benzaldehyde is mandelonitrile.

Another potential side reaction is the aldol-type condensation of the aldehyde, although this is more prevalent for aliphatic aldehydes with enolizable protons. acs.org Furthermore, if water is present, the imine or iminium ion intermediate can hydrolyze back to benzaldehyde and benzylamine, reducing the rate of product formation. wikipedia.org The final α-aminonitrile product itself can be susceptible to further reactions. For example, it can be hydrolyzed to the corresponding α-amino acid, particularly under acidic or basic conditions. wikipedia.orgnih.gov It can also be trapped by other nucleophiles present in the reaction mixture. Research has shown that α-aminonitriles can react with aminothiols like cysteine to form heterocyclic products, which can then hydrolyze to dipeptides. nih.gov

Side Reaction / Competing PathwayDescriptionResulting By-product(s)
Cyanohydrin FormationDirect reaction of benzaldehyde with the cyanide source. acs.orgMandelonitrile
Imine HydrolysisReversion of the imine/iminium intermediate to starting materials in the presence of water. wikipedia.orgBenzaldehyde, Benzylamine
Aldol (B89426) CondensationSelf-condensation of the aldehyde (less common for aromatic aldehydes). acs.orgAldol adducts
Product HydrolysisHydrolysis of the nitrile group of the final product. wikipedia.orgnih.gov2-(Benzylamino)-2-phenylacetamide, 2-(Benzylamino)-2-phenylacetic acid

Computational and Theoretical Chemistry Studies of 2 Benzylamino 2 Phenylacetonitrile

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the molecular structure and reactivity of a compound. These methods use the principles of quantum mechanics to model molecules and compute their properties.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. For a molecule like 2-(benzylamino)-2-phenylacetonitrile, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves optimizing the molecular structure to find the lowest energy conformation. The theory is based on the principle that the energy of a molecule can be determined from its electron density. By performing these calculations, researchers can obtain precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Different functionals and basis sets, such as B3LYP/6-311G(d,p), are commonly used to achieve a balance between accuracy and computational cost.

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. For this compound, TD-DFT would reveal the energies required to promote electrons from lower energy occupied orbitals to higher energy unoccupied orbitals. The results from these calculations include the excitation energies (often expressed in nanometers), the oscillator strength (which relates to the intensity of an absorption band), and the specific molecular orbitals involved in each electronic transition (e.g., π-π* or n-π* transitions).

Analysis of Molecular Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, analysis of its FMOs would provide insights into its potential behavior in chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. For this compound, NBO analysis would quantify the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. This provides a quantitative measure of the stability arising from these interactions, often expressed as a stabilization energy E(2), helping to explain the molecule's structure and reactivity.

Nonlinear optical (NLO) properties describe a material's response to intense electromagnetic fields, such as those from a laser. Molecules with significant NLO properties are important in optoelectronics and photonics. Computational methods can predict these properties by calculating the first-order hyperpolarizability (β). If this compound were to be investigated for such applications, quantum chemical calculations would be performed to determine its hyperpolarizability value, indicating its potential as an NLO material.

Conformational Analysis and Potential Energy Surfaces

No dedicated studies on the conformational analysis or potential energy surfaces of this compound have been found in the reviewed literature.

A theoretical conformational analysis of this molecule would typically involve mapping its potential energy surface (PES). The PES is a mathematical function that relates the energy of a molecule to its geometry. By systematically changing key dihedral angles—such as those around the C-N bond of the benzylamino group and the C-C bond connecting the phenyl and nitrile groups—researchers can identify low-energy conformations (local minima) and the transition states that connect them.

Such an analysis would likely be performed using computational methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The results would reveal the most stable three-dimensional arrangements of the molecule, governed by a balance of steric hindrance, intramolecular hydrogen bonding (if any), and other non-covalent interactions.

Influence of Substituents on Molecular Conformation

Specific research detailing the influence of substituents on the molecular conformation of this compound is not available.

Computational Prediction of Reaction Mechanisms and Selectivity

There are no published computational studies predicting the reaction mechanisms or selectivity for reactions involving this compound.

Computational chemistry is a powerful tool for elucidating reaction mechanisms. To study a reaction involving this compound, such as its formation via the Strecker synthesis or its subsequent hydrolysis, researchers would use quantum chemical calculations to model the entire reaction pathway. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between reactants and transition states) would provide insights into the reaction kinetics and help predict the selectivity (e.g., regioselectivity or stereoselectivity) of the process.

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

No Intrinsic Reaction Coordinate (IRC) calculations for reaction pathways involving this compound have been reported in the scientific literature.

An IRC calculation is a standard procedure performed after a transition state has been located. The purpose of an IRC calculation is to confirm that the identified transition state structure indeed connects the intended reactants and products. Starting from the transition state geometry, the IRC algorithm follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. orgsyn.orgsemanticscholar.org This traces the path the molecule would theoretically take as it transforms from reactant to product, providing a clear and unambiguous connection between the stationary points on the reaction coordinate and validating the proposed mechanism.

Solvation Models and Environmental Effects on Electronic Structure

Specific studies using solvation models to investigate the environmental effects on the electronic structure of this compound are absent from the literature.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is an efficient way to calculate the bulk electrostatic effects of the solvent on the solute's electronic structure. researchgate.net Applying such a model to this compound would allow researchers to predict how its dipole moment, orbital energies (HOMO/LUMO), and conformational stability might change in different solvents (e.g., polar vs. nonpolar), providing a more realistic picture of its behavior in solution.

Advanced Computational Techniques (e.g., Monte Carlo Simulation for Adsorption, if relevant to a surface interaction)

No studies employing advanced computational techniques like Monte Carlo simulations to investigate the adsorption or surface interactions of this compound were found.

If there were interest in how this compound interacts with a surface (e.g., a catalyst or a stationary phase in chromatography), Monte Carlo (MC) simulations could be employed. MC simulations use random sampling to model complex systems. In the context of adsorption, Grand Canonical Monte Carlo (GCMC) simulations are often used to predict adsorption isotherms by simulating a system where the molecule is in equilibrium with a surface. researchgate.net This technique could determine the preferred binding sites, orientations, and adsorption energies of the molecule on a given material, providing molecular-level insights into its surface interaction behavior.

Advanced Spectroscopic Characterization Techniques Applied to 2 Benzylamino 2 Phenylacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Benzylamino)-2-phenylacetonitrile by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the various protons in the molecule. Based on the analysis of its analogue, 2-phenyl-2-(phenylamino)acetonitrile, the aromatic protons of the two phenyl rings would appear in the downfield region, typically between 7.2 and 7.6 ppm. The methine proton (CH) adjacent to the nitrile and amino groups is expected to be a singlet and would resonate further downfield due to the deshielding effect of the neighboring electron-withdrawing groups. A key differentiating feature for this compound would be the appearance of a singlet for the benzylic methylene (B1212753) (CH₂) protons, likely in the range of 3.8-4.5 ppm. The amino (NH) proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 118-125 ppm. The quaternary and methine carbons of the aromatic rings will resonate in the typical aromatic region of 120-140 ppm. The methine carbon (CH) attached to the nitrile and amino groups would appear around 50-60 ppm. The distinctive signal for the benzylic methylene carbon (CH₂) of the benzyl (B1604629) group would be expected in the range of 45-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (on Cα)7.20 - 7.60 (m)125.0 - 140.0
Benzyl-H (aromatic)7.20 - 7.60 (m)127.0 - 138.0
Methine-H (CH)~5.0 (s)50.0 - 60.0
Methylene-H (CH₂)3.8 - 4.5 (s)45.0 - 55.0
Amino-H (NH)Variable (br s)-
Nitrile-C (C≡N)-118.0 - 125.0

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Analysis of coupling constants, particularly in high-resolution spectra, can provide further structural insights, although for this molecule, many signals are expected to be singlets or complex multiplets.

To unequivocally assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would primarily show correlations among the protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the carbon signals for the methine (CH) and methylene (CH₂) groups by correlating them to their attached protons.

Since the methine carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique to assess the enantiomeric purity of a sample. This is typically achieved by using a chiral shift reagent (CSR) or a chiral solvating agent (CSA). These agents interact with the enantiomers of the analyte to form transient diastereomeric complexes, which have different NMR spectra. The addition of a chiral lanthanide shift reagent, for example, would cause the separation of signals for the two enantiomers in the ¹H NMR spectrum, allowing for the direct determination of the enantiomeric excess (ee).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretch: A sharp to medium intensity band in the region of 3300-3500 cm⁻¹ in the IR spectrum would be indicative of the N-H stretching vibration of the secondary amine.

C≡N Stretch: The nitrile group will exhibit a characteristic sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ in both IR and Raman spectra.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methine and methylene groups will be observed just below 3000 cm⁻¹.

C=C Stretches: The aromatic ring C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bend: The N-H bending vibration is expected in the 1550-1650 cm⁻¹ region, though it may overlap with the aromatic C=C stretching bands.

C-N Stretch: The C-N stretching vibration of the amine will likely appear in the 1000-1250 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Frequency (cm⁻¹) Expected Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch> 3000Medium to Weak
Aliphatic C-H Stretch< 3000Medium
C≡N Stretch2220 - 2260Medium, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
N-H Bend1550 - 1650Medium
C-N Stretch1000 - 1250Medium

Note: Predicted values are based on typical functional group absorption regions.

Subtle changes in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), can be indicative of different molecular conformations. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer(s) of this compound in the gas phase or in different solvents. The rotational freedom around the C-N and C-C single bonds can give rise to various conformers, and the analysis of specific vibrational modes, such as those involving the N-H and C-H bonds, can help in elucidating the preferred spatial arrangement of the phenyl and benzyl groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons in this energy range promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals.

The UV-Vis spectrum of this compound is determined by the presence of its chromophores—the parts of the molecule that absorb light. The primary chromophores in this compound are the two phenyl rings and the nitrile group. These groups contain π electrons and, in the case of the nitrogen atoms, non-bonding (n) electrons, which can undergo electronic transitions.

The main electronic transitions observed for this type of molecule are π → π* and n → π* transitions researchgate.netmasterorganicchemistry.com.

π → π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic phenyl rings and the C≡N triple bond. These transitions typically result in strong absorption bands.

n → π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the lone pairs on the amine and nitrile nitrogen atoms) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions.

Experimental data for the related compound 2-phenyl-2-(phenylamino)acetonitrile shows two main absorption bands researchgate.net. A strong band observed at approximately 273 nm is assigned to a π→π* transition, while a weaker band at around 340 nm is attributed to an n→π* transition researchgate.net. Similar absorption characteristics are expected for this compound.

Expected λmax (nm)Transition TypeAssociated Chromophore(s)Expected Intensity
~270-280π → πPhenyl Rings, Nitrile (C≡N)High
~340-350n → πAmine (N-H), Nitrile (C≡N)Low

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₄N₂, giving it a molecular weight of approximately 222.29 g/mol .

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern is highly dependent on the structure, with cleavage occurring at the weakest bonds and leading to the formation of stable carbocations and radicals. For this compound, characteristic fragmentation would involve α-cleavage adjacent to the secondary amine and cleavage of the benzylic bonds libretexts.org. A prominent peak is expected at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion.

m/z (Mass/Charge Ratio)Proposed Fragment IonFormulaFormation Pathway
222[M]⁺˙ (Molecular Ion)[C₁₅H₁₄N₂]⁺˙Initial ionization
131[C₉H₉N]⁺[C₆H₅CH(CN)NH₂]⁺Loss of benzyl radical (•C₇H₇)
116[C₈H₆N]⁺[C₆H₅CH(CN)]⁺α-cleavage, loss of benzylamine (B48309) radical
106[C₇H₈N]⁺[C₆H₅CH₂NH₂]⁺˙Rearrangement and cleavage
91[C₇H₇]⁺[C₆H₅CH₂]⁺Benzylic cleavage, formation of benzyl/tropylium ion

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its exact mass. This capability enables the confident assignment of an elemental formula to the ion. For this compound (C₁₅H₁₄N₂), the calculated monoisotopic mass is 222.115698 Da. An HRMS measurement yielding a value very close to this would confirm the elemental composition and rule out other potential formulas that might have the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. When analyzed by ESI-MS in positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. This would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton (222.1157 + 1.0078 = 223.1235). The gentle nature of ESI typically results in minimal fragmentation, making it an excellent method for confirming the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds. A sample containing this compound could be injected into the GC, where it would be vaporized and separated from any impurities based on differences in boiling point and polarity. As the pure compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. This provides a characteristic retention time and mass spectrum that can be used to confirm the identity and assess the purity of the compound in a mixture. However, given the molecular weight and presence of a secondary amine, the thermal stability of the compound would need to be considered to ensure it does not decompose in the hot GC inlet.

Role of 2 Benzylamino 2 Phenylacetonitrile in the Synthesis of Complex Molecular Architectures

A Versatile Precursor in the Synthesis of Heterocyclic Compounds

The inherent reactivity of the amine and nitrile functionalities within 2-(benzylamino)-2-phenylacetonitrile allows for its participation in a variety of cyclization reactions, leading to the formation of several important classes of heterocyclic compounds.

Formation of Pyrimidine (B1678525) Derivatives

While direct, documented examples of pyrimidine synthesis commencing from this compound are not extensively reported, the fundamental reactivity of α-aminonitriles suggests a plausible pathway. The general synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine or a related species. In this context, this compound could theoretically be transformed into a suitable intermediate. For instance, partial reduction of the nitrile to an amidine, followed by reaction with a 1,3-dicarbonyl compound, could lead to the formation of a dihydropyrimidine (B8664642) ring. Subsequent oxidation would then yield the aromatic pyrimidine core. This hypothetical pathway underscores the potential of this compound as a masked amidine equivalent for pyrimidine synthesis, an area ripe for further investigation.

Synthesis of Polysubstituted Imidazoles

The synthesis of polysubstituted imidazoles represents a significant area of research due to their prevalence in biologically active molecules. One established method for the construction of the imidazole (B134444) ring is the multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound, a primary amine, and an ammonium (B1175870) source. semanticscholar.org In this context, this compound can serve as the primary amine component.

A notable synthesis of 1-benzyl-2,4,5-triphenyl-1H-imidazole is achieved through the condensation of benzil, benzaldehyde (B42025), and benzylamine (B48309), with ammonium acetate (B1210297) acting as the ammonia (B1221849) source. semanticscholar.org While this specific example uses benzylamine directly, the structural similarity to this compound suggests its potential utility in similar multi-component reactions for creating highly substituted imidazoles. The presence of the phenylacetonitrile (B145931) moiety would introduce additional points for diversification in the final product.

Reactants Catalyst/Conditions Product Yield (%)
Benzil, Benzaldehyde, Benzylamine, Ammonium AcetateY(NO3)3·6H2O, Solvent-free1-Benzyl-2,4,5-triphenyl-1H-imidazoleHigh

Derivatization to Oxoindoline-2-ylideneacetonitriles and Pyridazinoindoles

The synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles has been achieved through a one-pot reaction involving 2'-nitroacetophenones, benzaldehydes, and potassium cyanide. nih.gov This reaction proceeds via an aldol (B89426) reaction followed by hydrocyanation and a reductive cyclization. While this method does not directly employ this compound as a starting material, the resulting oxoindoline scaffold is a key structure in medicinal chemistry.

Interestingly, 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles can be further elaborated. For example, their reaction with benzene-1,2-diamines under microwave irradiation leads to the formation of quinoxalines through an unusual extrusion of the phenylacetonitrile molecule. researchgate.net This transformation highlights the reactivity of the oxoindoline core.

The synthesis of pyridazino[4,5-b]indoles, another important heterocyclic system, typically involves the cyclization of appropriately substituted indole (B1671886) precursors. researchgate.netnih.gov While a direct synthetic route from this compound to pyridazinoindoles is not well-documented, the potential exists to first construct an indole ring from the α-aminonitrile and then build the pyridazine (B1198779) ring onto this scaffold.

Application in Thiazole (B1198619) Scaffold Construction

The construction of thiazole rings from α-aminonitriles is a well-established synthetic strategy, most notably through the Cook-Heilbron thiazole synthesis. wikipedia.org This reaction involves the condensation of an α-aminonitrile with a source of a thiocarbonyl group, such as carbon disulfide, to yield a 5-aminothiazole derivative.

In the context of this compound, its reaction with carbon disulfide would be expected to proceed via nucleophilic attack of the amino group on the carbon of CS₂, followed by an intramolecular cyclization involving the nitrile group. Subsequent tautomerization would lead to the formation of a 5-amino-2-thio-thiazole derivative, with benzyl (B1604629) and phenyl substituents at the nitrogen and C4 positions, respectively. This method provides a direct and efficient entry into highly substituted thiazole systems.

Reactants Product Type Key Transformation
This compound, Carbon Disulfide5-Amino-2-thioxo-2,3-dihydrothiazole derivativeCook-Heilbron Cyclization

Strategies for N-Protection and Deprotection Involving Phenylacetonitrile Derivatives

The benzyl group is a commonly employed protecting group for amines due to its general stability and the various methods available for its removal. In the context of this compound, the N-benzyl group can be strategically removed to liberate the primary amine, which can then be further functionalized.

A prevalent method for N-debenzylation is catalytic transfer hydrogenation. This technique offers a milder alternative to traditional high-pressure hydrogenation. A common protocol involves the use of palladium on carbon (Pd/C) as the catalyst and ammonium formate (B1220265) as the hydrogen donor. mdma.chduke.edu This reaction is typically carried out at reflux in a protic solvent such as methanol (B129727) and proceeds under neutral conditions, making it compatible with a wide range of functional groups. The deprotection of this compound would yield 2-amino-2-phenylacetonitrile (B102233), a valuable intermediate for further synthetic transformations.

Substrate Reagents Product Key Feature
N-Benzyl protected amine10% Pd/C, Ammonium Formate, MethanolPrimary amineMild, neutral conditions

Applications as Key Intermediates in Cascade and Tandem Reactions

Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient strategies for the rapid assembly of complex molecules. The bifunctional nature of this compound, possessing both nucleophilic (amine) and electrophilic (nitrile, upon activation) centers, makes it an ideal candidate for participation in such reaction sequences.

While specific cascade or tandem reactions initiated directly from this compound are not extensively documented, its potential is evident from the reactivity of simpler α-aminonitriles. For example, α-aminonitriles can serve as precursors to N-acylimines, which are reactive intermediates in a variety of cascade reactions. The generation of an N-acylimine from this compound, followed by an intramolecular cyclization or an intermolecular reaction with a tethered reactant, could provide a powerful strategy for the construction of complex polycyclic systems. The development of such cascade reactions originating from this compound represents a promising avenue for future research in synthetic methodology.

Green Chemistry Considerations in Synthetic Applications

Solvent Selection and Waste Minimization

Solvent Selection

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional organic syntheses often employ volatile and hazardous organic solvents. For instance, historical methods for preparing related nitrile compounds have utilized solvents such as methanol, toluene (B28343), dioxane, and benzene. orgsyn.org The use of benzene, a known carcinogen, particularly underscores the need for developing protocols with safer, more environmentally benign alternatives. orgsyn.org

Modern synthetic chemistry has seen a shift towards greener solvent systems. Research has demonstrated the successful use of Deep Eutectic Solvents (DES) as an efficient and reusable reaction medium. researchgate.net These solvents not only reduce the reliance on volatile organic compounds but can also be recovered and reused, making the process more cost-effective and sustainable. researchgate.net

Another innovative approach involves the use of fluoroalcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), particularly in electrochemical synthesis. researchgate.net HFIP has demonstrated a unique ability to modulate the reactivity of intermediates and stabilize them during the reaction. researchgate.net Furthermore, in electrochemical setups, the use of a base like triethylamine (B128534) in HFIP can create a highly conductive medium, which may render additional supporting electrolytes unnecessary, thereby reducing the chemical complexity and waste stream of the reaction. researchgate.net The ideal green chemistry scenario is a solvent-free reaction, which can sometimes be achieved by physically grinding reagents together, completely eliminating solvent-related waste. wjpmr.com

Table 1: Comparison of Solvents in Chemical Synthesis

Solvent TypeExamplesDisadvantagesGreen Alternative FeaturesSource(s)
Conventional Volatile Organic Compounds (VOCs)Benzene, Toluene, DioxaneToxic, carcinogenic (e.g., Benzene), environmentally harmful, volatile.N/A orgsyn.org
Deep Eutectic Solvents (DES)Choline chloride-based mixturesMay have higher viscosity.Low volatility, biodegradable, recoverable, and reusable. researchgate.net
Fluoroalcohols1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)High cost.Stabilizes intermediates, can reduce the need for other reagents like electrolytes. researchgate.net
Solvent-FreeMechanical grindingNot suitable for all reaction types.Eliminates solvent waste entirely, high atom economy. wjpmr.com

Waste Minimization

A core objective of green chemistry is the minimization of waste, which is directly linked to the concept of atom economy and reaction selectivity. In the synthesis of nitriles, poor reaction selectivity can lead to the formation of highly toxic and undesirable by-products, such as hydrogen cyanide. mdpi.comresearchgate.net Therefore, developing highly selective synthetic routes is paramount for waste reduction.

Reusability of Catalysts in Reaction Systems

The transition from stoichiometric reagents to catalytic systems, and particularly the move from homogeneous to heterogeneous catalysts, represents a significant advancement in sustainable chemistry. chimia.ch

Many classical organic reactions, such as the Friedel-Crafts reaction, traditionally rely on homogeneous Lewis acid catalysts like aluminum chloride or zinc chloride. chimia.chresearchgate.net A major drawback of these catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and prevents the catalyst from being reused, ultimately generating substantial waste. researchgate.net

The modern approach favors the use of solid, heterogeneous catalysts, which can be easily separated from the reaction medium by simple filtration. researchgate.net This key advantage allows for the catalyst to be efficiently recovered, recycled, and reused across multiple reaction cycles. researchgate.netresearchgate.net This not only minimizes waste but also improves the economic viability of the synthesis. researchgate.net

Several classes of reusable catalysts have been explored for reactions relevant to the synthesis of this compound and its precursors:

Solid Acids : These are a cornerstone of green catalysis, replacing hazardous and corrosive liquid acids like sulfuric acid. chimia.ch Materials such as clays (B1170129) and silica (B1680970) gel have been employed as effective, solid acid catalysts. researchgate.netnih.gov

Heteropolyacids (HPAs) : HPAs, often supported on materials like silica or titania, are recognized for their strong Brønsted acidity and function as highly effective and recoverable catalysts in organic synthesis. researchgate.net

Reusable Lewis Acids : As an alternative to traditional Lewis acids, certain indium(III) salts have been identified as being both water-resilient and reusable, offering a greener catalytic option. researchgate.net

Table 2: Overview of Catalysts in Green Synthesis

Catalyst TypeExamplesKey AdvantagesReusabilitySource(s)
Homogeneous Lewis Acids (Conventional)Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂)High reactivity.Difficult; often not recovered. chimia.chresearchgate.net
Solid Acids (Heterogeneous)Clays, Silica Gel, ZeolitesEasy separation, reduced corrosion and waste.High; easily recovered by filtration. researchgate.netnih.gov
Heteropolyacids (HPAs)HPAs on silica or titania supportsStrong Brønsted acidity, high efficiency.Excellent; designed for recovery and reuse. researchgate.net
Reusable Lewis AcidsIndium(III) saltsWater-resilient, effective Lewis acidity.Reported as reusable and recyclable. researchgate.net

Future Research Directions and Unexplored Avenues in 2 Benzylamino 2 Phenylacetonitrile Chemistry

Development of Novel and More Sustainable Synthetic Routes

The classical Strecker reaction, while effective for the synthesis of α-aminonitriles like 2-(benzylamino)-2-phenylacetonitrile, often involves the use of toxic cyanide sources and harsh reaction conditions. Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.

One promising direction is the use of non-toxic and easy-to-handle cyanide surrogates. Researchers have explored the use of potassium hexacyanoferrate(II) as a cyanide source, which is less toxic than alkali metal cyanides. Another approach involves the in situ generation of hydrogen cyanide (HCN) from less hazardous precursors, minimizing the risks associated with handling large quantities of HCN.

The development of catalytic systems that operate under milder conditions and in environmentally benign solvents is another key area. For instance, the use of indium powder as a catalyst in water has been shown to be effective for the one-pot, three-component synthesis of various α-aminonitriles. mdpi.comrsc.org Similarly, EPZG, an environmentally friendly clay-supported ferric chloride catalyst, has demonstrated high efficiency in the solvent-free synthesis of these compounds. numberanalytics.com

Biocatalysis presents a particularly attractive avenue for sustainable synthesis. While not yet specifically demonstrated for this compound, enzymatic cascades have been successfully employed for the green synthesis of related aromatic compounds from renewable feedstocks. mdpi.com Future work could focus on identifying or engineering enzymes capable of catalyzing the asymmetric Strecker reaction to produce enantiomerically pure this compound.

Synthetic ApproachKey FeaturesSustainability Aspect
Alternative Cyanide Sources Use of potassium hexacyanoferrate(II) or in situ HCN generation.Reduced toxicity and handling risks.
Green Catalysts Indium powder in water, EPZG (clay-supported FeCl3). mdpi.comrsc.orgnumberanalytics.comUse of non-toxic catalysts and environmentally benign solvents.
Biocatalysis Enzymatic cascades for asymmetric synthesis. mdpi.comUse of renewable feedstocks and mild reaction conditions.

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanism is crucial for optimizing existing synthetic routes and designing new, more efficient ones. While the general mechanism of the Strecker reaction is well-established, the kinetics and the nature of transient intermediates are not fully understood, particularly for specific substrates like this compound.

Future research should leverage advanced spectroscopic techniques for real-time monitoring of the reaction progress. Time-resolved techniques such as stopped-flow spectroscopy and in-situ Fourier-transform infrared (FTIR) spectroscopy can provide valuable kinetic data and allow for the detection and characterization of short-lived intermediates. For example, in-situ ATR FT-IR has been used to study the kinetics of other catalytic reactions, and this approach could be adapted to investigate the formation of this compound. This would enable the precise determination of rate laws and the identification of rate-determining steps under various catalytic conditions.

These experimental studies can be complemented by computational modeling to provide a more complete picture of the reaction pathway.

Exploration of New Catalytic Systems for Enhanced Selectivity

The development of new and more efficient catalytic systems is a central theme in α-aminonitrile chemistry. A significant focus is on achieving high enantioselectivity in the synthesis of chiral α-aminonitriles, which are valuable precursors for non-proteinogenic amino acids.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. A variety of chiral organocatalysts, such as those based on thiourea (B124793) and squaramide scaffolds, have been successfully employed in the enantioselective Strecker reaction. nih.gov These catalysts operate through hydrogen bonding interactions to activate the imine substrate and control the stereochemical outcome of the cyanide addition. Future research will likely focus on the development of novel organocatalysts with improved activity and selectivity, as well as their immobilization on solid supports for easier recovery and reuse.

In addition to organocatalysts, chiral metal complexes continue to be an important area of investigation. For example, novel zirconium-based catalysts have shown promise in the catalytic, enantioselective synthesis of α-aminonitriles. rsc.org The exploration of other earth-abundant and non-toxic metals as catalysts is a key aspect of sustainable chemistry.

Catalyst TypeMode of ActionAdvantages
Organocatalysts Hydrogen bonding to activate the imine. nih.govMetal-free, often readily available and tunable.
Chiral Metal Complexes Lewis acid activation of the imine. rsc.orgHigh catalytic activity and potential for high enantioselectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, better process control, and enhanced scalability. The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.

Continuous flow reactors can handle hazardous reagents like cyanides more safely by minimizing the amount of reagent present at any given time. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. Several studies have already demonstrated the feasibility of nitrile synthesis in continuous flow, and these methodologies can be adapted for the production of α-aminonitriles.

The integration of flow chemistry with automated synthesis platforms, including robotic systems and real-time reaction analysis, will enable high-throughput screening of reaction conditions and the rapid optimization of synthetic protocols. This approach will accelerate the discovery of new and improved methods for the synthesis of this compound and a diverse range of its derivatives.

Application in Materials Science (e.g., Polymer Chemistry if relevant to nitrile functionality)

The bifunctional nature of this compound, possessing both a nitrile and an amino group, makes it an interesting building block for the synthesis of novel polymers and materials. The nitrile group can participate in a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, allowing for the creation of polymers with diverse functionalities.

A particularly exciting development is the synthesis of organic polymeric networks (OPNWs) containing repeating α-aminonitrile units. These networks can be prepared through one-pot Strecker reactions of dialdehydes and diamines with a cyanide source. masterorganicchemistry.com The resulting polymers are insoluble in many common solvents and exhibit high thermal stability. The presence of both cyano and secondary amino groups within the polymer backbone offers opportunities for post-synthetic modification, leading to materials with tailored properties for applications in gas storage, separation, and catalysis.

Future research in this area could explore the synthesis of linear polymers from monofunctional aldehydes and amines with this compound acting as a chain-terminating or functionalizing agent. Furthermore, the investigation of the optical and electronic properties of polymers incorporating the this compound moiety could lead to the development of new functional materials.

Advanced Computational Design of Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design of molecules with specific properties. In the context of this compound, computational methods can be employed to design derivatives with tunable reactivity for various applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. By systematically modifying the substituents on the benzyl (B1604629) and phenyl rings, it is possible to modulate the electron density at the nitrile and amino groups, thereby influencing their reactivity in subsequent transformations. For example, the introduction of electron-withdrawing or electron-donating groups can alter the susceptibility of the nitrile group to nucleophilic attack or the basicity of the amino group.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish correlations between the structural features of this compound derivatives and their chemical or biological activity. This information can then be used to design new compounds with enhanced performance for specific applications, such as catalysis or materials science. The in silico design of novel derivatives will significantly accelerate the discovery of new compounds with desired properties, reducing the need for extensive experimental screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.